molecular formula C17H20N4O5S B2695178 4-(morpholinosulfonyl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide CAS No. 1049492-65-0

4-(morpholinosulfonyl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Cat. No.: B2695178
CAS No.: 1049492-65-0
M. Wt: 392.43
InChI Key: BMUUGYCQELWVHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Morpholinosulfonyl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a synthetic compound of significant research interest due to its hybrid structure, which incorporates two pharmacophores known for modulating key enzymatic pathways: the pyridazinone core and the benzenesulfonamide group. The pyridazinone scaffold is a privileged structure in medicinal chemistry and has been extensively investigated for its potent biological activities. Recent studies have demonstrated its role as a key component in novel class I selective HDAC inhibitors, which exhibit excellent in vivo antitumor activity and are being explored as oral anticancer drug candidates . Furthermore, the pyridazinone moiety has been utilized in the design of multi-target anti-inflammatory agents, demonstrating inhibitory activity against carbonic anhydrase (CA), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX) enzymes . The benzenesulfonamide functionality is a critical feature for binding to the catalytic zinc ion in various carbonic anhydrase isoforms (CA I, II, IX, XII) and is also known to promote selectivity for the COX-2 enzyme . The morpholinosulfonyl group appended to this core structure is expected to influence the compound's physicochemical properties and binding affinity, potentially engaging with hydrophilic regions of enzyme active sites. This strategic multi-target design, which inhibits several enzymes involved in interconnected pathological processes, is recognized as a promising strategy for developing new therapeutic candidates that may offer enhanced efficacy and overcome limitations of single-target agents . This compound is provided exclusively for research purposes to support investigations into multi-target enzyme inhibition, cancer pharmacology, and inflammatory disease mechanisms.

Properties

IUPAC Name

4-morpholin-4-ylsulfonyl-N-[2-(6-oxopyridazin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O5S/c22-16-2-1-7-19-21(16)9-8-18-17(23)14-3-5-15(6-4-14)27(24,25)20-10-12-26-13-11-20/h1-7H,8-13H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMUUGYCQELWVHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCN3C(=O)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(morpholinosulfonyl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core, which can be achieved through the reaction of benzoic acid derivatives with amines under dehydrating conditions.

    Introduction of the Morpholinosulfonyl Group: The morpholinosulfonyl group is introduced via sulfonylation reactions, where morpholine reacts with sulfonyl chlorides in the presence of a base.

    Attachment of the Pyridazinone Moiety: The final step involves the coupling of the benzamide derivative with a pyridazinone precursor. This can be achieved through nucleophilic substitution reactions, often facilitated by catalysts or under specific pH conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(morpholinosulfonyl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the conversion of carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the benzamide or pyridazinone rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of catalysts or under controlled pH conditions.

Major Products

The major products of these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, 4-(morpholinosulfonyl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it a valuable tool for investigating biological pathways and mechanisms.

Medicine

In medicine, this compound is being explored for its therapeutic potential. Preliminary studies suggest it may have applications in treating certain diseases due to its ability to modulate biological targets.

Industry

In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(morpholinosulfonyl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfonyl and pyridazinone groups are key to its binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Molecular Properties

The table below compares key structural and physicochemical properties of 4-(morpholinosulfonyl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide with similar benzamide derivatives:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
This compound Benzamide Morpholinosulfonyl, pyridazinone ethyl ~450–500 (estimated) High polarity, potential sigma affinity
N-[2-(1'-Piperidinyl)ethyl]-3-iodo-4-methoxybenzamide ([125I]PIMBA) Benzamide Piperidinyl ethyl, iodo-methoxy ~450–460 (estimated) Radioimaging agent, sigma-1 selectivity
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Benzenesulfonamide Pyrazolo-pyrimidin, chromen-fluorophenyl 589.1 Anticandidate for kinase inhibition

Key Observations:

  • Morpholino vs. Piperidine Groups: The morpholinosulfonyl group in the target compound introduces oxygen atoms into the ring, enhancing polarity and hydrogen-bonding capacity compared to the piperidinyl group in PIMBA .

Pharmacological and Binding Properties

Compound Target Receptor Binding Affinity (Kd) Therapeutic Application
[125I]PIMBA Sigma-1 5.80 nM Prostate tumor imaging/therapy
Target Compound (Hypothetical) Sigma-1 (predicted) Not reported Potential dual diagnostic/therapy
Patent Compound (Example 53) Kinase (assumed) Not reported Anticancer candidate

Key Insights:

  • The target compound’s morpholinosulfonyl group may improve sigma receptor binding compared to PIMBA’s piperidinyl group due to increased polarity and steric effects.
  • Radioiodinated benzamides like PIMBA exhibit rapid blood clearance and tumor retention, suggesting similar pharmacokinetics for the target compound if radiolabeled .

Therapeutic and Diagnostic Potential

  • Sigma Receptor Targeting: Benzamides like PIMBA inhibit prostate tumor growth (IC₅₀ ~10⁻⁶ M in clonogenic assays) and enable tumor imaging . The target compound’s pyridazinone group may enhance antiproliferative effects through additional mechanisms.
  • Solubility and Bioavailability: The sulfonamide group in the target compound may improve aqueous solubility over non-sulfonylated analogs, aiding oral or intravenous administration.

Biological Activity

The compound 4-(morpholinosulfonyl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide , also known by its CAS number 921531-31-9 , has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer research. This article aims to synthesize available research findings on the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and relevant case studies.

The molecular formula of this compound is C23H23N4O5SC_{23}H_{23}N_{4}O_{5}S with a molecular weight of approximately 486.5 g/mol . Its structure incorporates a morpholino sulfonyl group and a pyridazinone moiety, which are believed to contribute to its biological activity.

PropertyValue
Molecular FormulaC23H23N4O5S
Molecular Weight486.5 g/mol
CAS Number921531-31-9

Preliminary studies suggest that the compound acts as a farnesyltransferase inhibitor . Farnesyltransferase plays a critical role in the post-translational modification of proteins involved in cell signaling pathways, particularly those associated with cancer proliferation. Inhibition of this enzyme can lead to apoptosis in cancer cells by disrupting these signaling pathways.

Key Mechanistic Insights

  • Induction of Apoptosis : The compound has been shown to induce apoptosis in various cancer cell lines by arresting the cell cycle at the S phase and activating caspase pathways, leading to mitochondrial dysfunction .
  • Cell Cycle Arrest : Flow cytometry analyses revealed that treatment with the compound resulted in increased percentages of cells in the S phase compared to control groups, indicating its role in cell cycle regulation .

Biological Activity and Efficacy

Research indicates significant anti-tumor activity against various cancer cell lines. For instance, studies have demonstrated that the compound exhibits IC50 values ranging from 6.92 μM to 8.99 μM , showcasing its potency compared to established chemotherapeutics like Sunitinib .

Efficacy Against Cancer Cell Lines

  • HepG2 (Liver Cancer) : The compound effectively induces apoptosis and inhibits growth through farnesyltransferase inhibition.
  • Other Cancer Lines : The compound's activity has been tested against multiple cancer types, consistently showing promising results in inhibiting cell proliferation.

Case Studies and Experimental Findings

  • Study on HepG2 Cells :
    • Objective : To evaluate the effects of the compound on HepG2 liver cancer cells.
    • Findings : Treatment led to significant apoptosis as evidenced by increased levels of pro-apoptotic proteins (Bax) and decreased levels of anti-apoptotic proteins (Bcl-2). Caspase-3 activation was also observed, confirming the apoptotic pathway's involvement .
  • Molecular Docking Studies :
    • Objective : To understand binding interactions with farnesyltransferase.
    • Findings : Docking simulations indicated that the compound binds effectively within the active site of farnesyltransferase, suggesting a strong potential for therapeutic application .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(morpholinosulfonyl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide, and how can purity be maximized?

  • Methodological Answer : Synthesis typically involves three key steps:

  • Pyridazinone Core Formation : Reacting hydrazine with a dicarbonyl compound (e.g., maleic anhydride) under reflux in ethanol .
  • Sulfonylation : Introducing the morpholinosulfonyl group via reaction with morpholine sulfonyl chloride in the presence of a base (e.g., triethylamine) at 0–5°C to minimize side reactions .
  • Amide Coupling : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach the benzamide moiety to the ethylpyridazinone intermediate .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) and recrystallization (ethanol/water) yield >95% purity .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Verify substituent positions (e.g., morpholinosulfonyl protons at δ 3.6–3.8 ppm; pyridazinone carbonyl at δ 165–170 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (calculated for C₁₈H₂₁N₃O₅S: 412.1284) .
  • FT-IR : Identify key functional groups (e.g., sulfonamide S=O stretching at 1150–1300 cm⁻¹, amide C=O at ~1650 cm⁻¹) .

Q. What preliminary biological assays are recommended to screen this compound?

  • Methodological Answer :

  • Enzyme Inhibition : Test against HDAC isoforms (class I/II) using fluorometric assays (e.g., HeLa cell lysates) with trichostatin A as a positive control .
  • Antiproliferative Activity : MTT assay in cancer cell lines (e.g., SKM-1 myelodysplastic cells) with IC₅₀ determination over 72 hours .
  • Solubility and Stability : HPLC-based kinetic solubility in PBS (pH 7.4) and metabolic stability in mouse liver microsomes .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s HDAC inhibitory potency?

  • Methodological Answer :

  • Modular Modifications : Replace morpholinosulfonyl with piperidinylsulfonyl to assess steric effects on HDAC binding .
  • Pyridazinone Isosteres : Substitute pyridazinone with phthalazinone to evaluate electron-withdrawing effects on zinc chelation in HDAC active sites .
  • In Silico Docking : Use Schrödinger Suite to model interactions with HDAC1 (PDB: 4BKX); prioritize derivatives with stronger hydrogen bonds to Gly-151 and His-178 .

Q. How to resolve contradictory data between in vitro potency and in vivo efficacy?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure oral bioavailability in murine models; low exposure may explain efficacy gaps. Use nanoformulation (e.g., PEGylated liposomes) to enhance absorption .
  • Metabolite Identification : LC-MS/MS to detect inactive metabolites (e.g., morpholine ring oxidation) and guide structural blocking (e.g., fluorination) .
  • Tumor Microenvironment Analysis : Compare SKM-1 xenograft responses in immunocompetent vs. athymic mice to assess immune system role in efficacy disparities .

Q. What mechanistic studies elucidate its off-target effects and toxicity?

  • Methodological Answer :

  • hERG Channel Inhibition : Patch-clamp assays (IC₅₀ determination) to evaluate cardiac risk; prioritize analogs with IC₅₀ > 30 μM .
  • CYP Inhibition Screening : Use fluorogenic substrates (CYP3A4, 2D6) to identify metabolic interactions .
  • Transcriptomic Profiling : RNA-seq in treated vs. untreated cells to uncover unintended pathways (e.g., oxidative stress response) .

Key Research Gaps

  • Metabolic Stability : Limited data on interspecies differences in hepatocyte metabolism.
  • Crystal Structure : No resolved X-ray structure with HDAC isoforms to guide rational design.
  • Long-Term Toxicity : Absence of 28-day repeat-dose studies in rodents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.